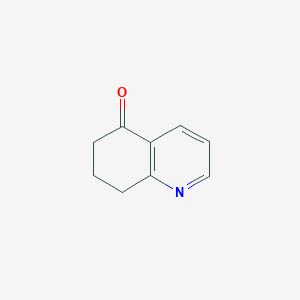
7,8-二氢喹啉-5(6H)-酮
描述
7,8-Dihydroquinolin-5(6H)-one is a chemical compound that has been the subject of various studies . It is often used as a derivative in the preparation of other compounds .
Synthesis Analysis
The synthesis of 7,8-Dihydroquinolin-5(6H)-one involves several steps. In one method, a Baylis-Hillman additive product is reacted with 1, 3-cyclohexanedione or its derivatives for 1 to 12 hours under the action of a base catalyst at a temperature of 0 to 100°C . Then, ammonium acetate or aqueous ammonia is added to continuously react for 0.5 to 6 hours at the same temperature . The reaction liquid is post-treated to obtain the product .Chemical Reactions Analysis
The chemical reactions involving 7,8-Dihydroquinolin-5(6H)-one are diverse. For instance, it can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines . The reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones gives 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones .科学研究应用
Preparation of 7,8-dihydroquinolin-5 (6H)-ones derivatives
- Summary of the Application : The 7,8-dihydroquinolin-5 (6H)-ones derivatives are prepared using a method that involves reacting a Baylis-Hillman additive product with 1, 3-cyclohexanedione or its derivatives .
- Methods of Application : The reaction is carried out in an organic solvent or under solvent-free conditions for 1 to 12 hours under the action of a base catalyst at a temperature of 0 to 100°C. Then, ammonium acetate or aqueous ammonia is added to continuously react for 0.5 to 6 hours at the same temperature range .
- Results or Outcomes : The preparation method has the advantages of easy-obtaining raw materials, mild reaction conditions, high chemical selectivity, good yield, simple post-treatment, good atomic economy, and small environmental pollution .
Antitubercular Activity
- Summary of the Application : 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides have shown in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv .
- Results or Outcomes : The compounds showed promising antitubercular activity in both in vitro and in vivo (Zebra fish) studies .
Three-component synthesis of partially hydrogenated quinolines
- Summary of the Application : The reaction of 3-R-chromones with dimedone and ammonium acetate leads to 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones (R = CF3CO, H), 3-(2-hydroxyaroyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones (R = CHO), and 8,8-dimethyl-8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-diones (R = CN) depending on the nature of substituent R .
- Results or Outcomes : The compounds showed promising results in the field of organic chemistry .
Synthesis of 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones
- Summary of the Application : The reaction of 3-R-chromones with dimedone and ammonium acetate leads to 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones (R = CF3CO, H), 3-(2-hydroxyaroyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones (R = CHO), and 8,8-dimethyl-8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-diones (R = CN) depending on the nature of substituent R .
- Results or Outcomes : The compounds showed promising results in the field of organic chemistry .
属性
IUPAC Name |
7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHBKPWMEXGLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201567 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinolin-5(6H)-one | |
CAS RN |
53400-41-2 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

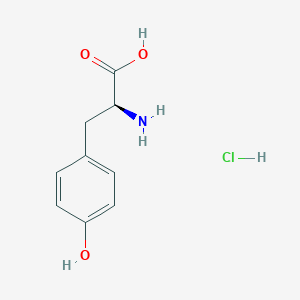
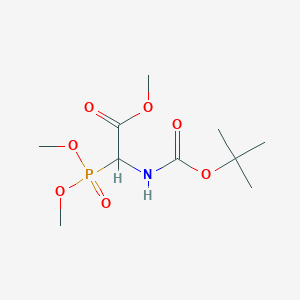
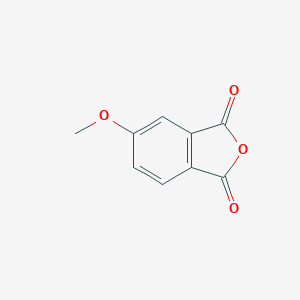
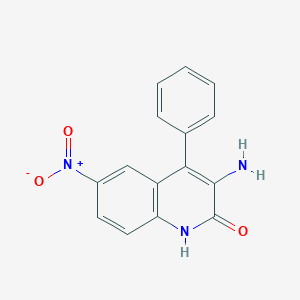
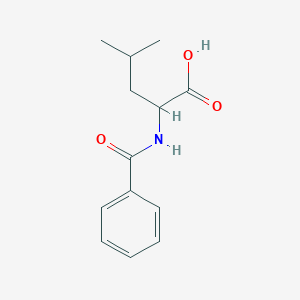
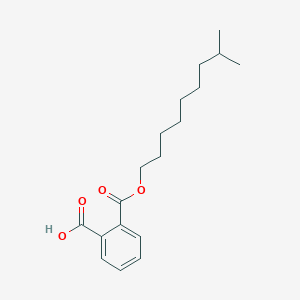
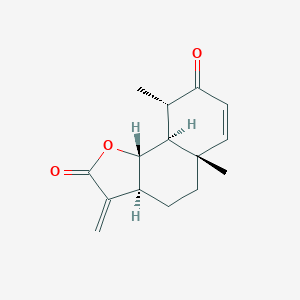
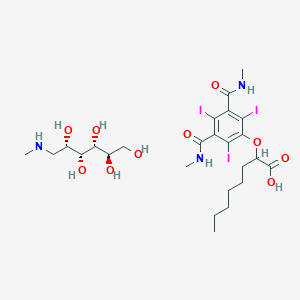
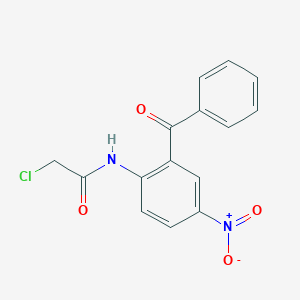
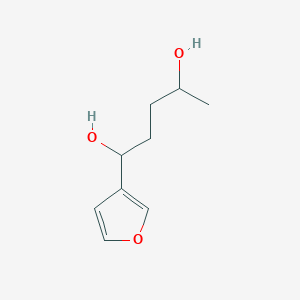
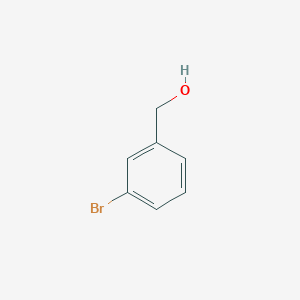
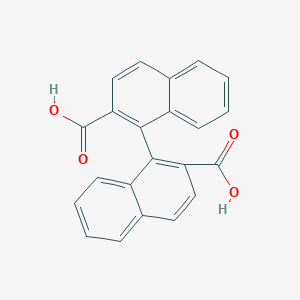
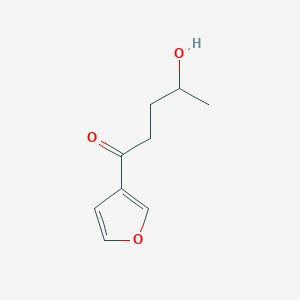
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)